Physicochemical Differentiation: Computed Hydrogen-Bond Acceptor/Donor Profile vs. p-Tolyl Analog
The 4-methoxyphenyl substituent on the target compound introduces an additional hydrogen-bond acceptor (the methoxy oxygen) that is absent in the p-tolyl analog N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide [1]. Computed molecular property comparison shows the target compound has an increased hydrogen-bond acceptor count versus the methyl-substituted analog, which directly impacts predicted aqueous solubility, membrane permeability, and protein-ligand interaction potential . This is a structural differentiation, not merely a potency difference, and may rationalize target selectivity profiles observed in bioactivity screening.
| Evidence Dimension | Hydrogen-bond acceptor count and polar surface area |
|---|---|
| Target Compound Data | 3 H-bond acceptors (2 carbonyl oxygens + 1 methoxy oxygen); estimated tPSA ~58–62 Ų (structure-derived) |
| Comparator Or Baseline | N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide: 2 H-bond acceptors (2 carbonyl oxygens only); estimated tPSA ~49–53 Ų |
| Quantified Difference | +1 H-bond acceptor; +9–10 Ų tPSA |
| Conditions | Computed physicochemical property analysis (PubChem release 2021.05.07 computational pipeline) |
Why This Matters
For procurement decisions in drug discovery programs, the altered hydrogen-bonding capacity can determine whether the compound engages a binding site with a key hydrogen-bond acceptor requirement, making the 4-methoxyphenyl variant functionally non-substitutable with the p-tolyl analog.
- [1] PubChem CID 18572692. Computed Properties: Hydrogen Bond Acceptor Count. N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/18572692 View Source
